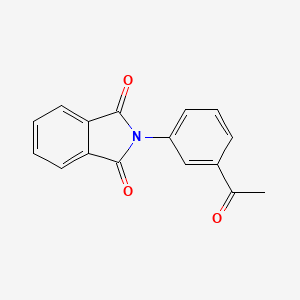

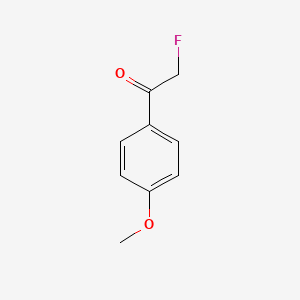

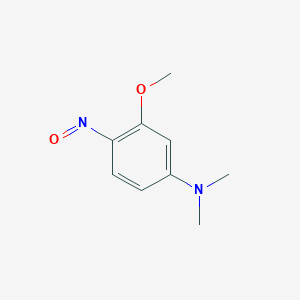

![molecular formula C9H9NO2S B3031903 ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate CAS No. 848243-85-6](/img/structure/B3031903.png)

ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of these derivatives often involves condensation reactions, cyclization, and other organic transformations. For instance, ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Another example is the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using triethylphosphite mediated reductive cyclization under microwave irradiation . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain various substituted derivatives of ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using spectroscopic methods and quantum chemical calculations. For example, studies have characterized the compounds using 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations, such as density functional theory (DFT), have been employed to evaluate the thermodynamic parameters, indicating that the formation of these compounds is typically exothermic and spontaneous at room temperature . Additionally, the vibrational analysis suggests the formation of dimers in the solid state through intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of these derivatives has been studied using various analyses, such as natural bond orbital (NBO) analysis, to investigate charge transfer or charge delocalization within the molecules . Local reactivity descriptors, including Fukui functions and electrophilicity indices, have been calculated to determine the reactive sites within the molecules . These studies provide insights into the chemical behavior of the compounds and their potential reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been explored through experimental and theoretical studies. For instance, the electrochromic properties of conducting copolymers derived from these compounds have been investigated, revealing their potential for applications in smart windows and displays . The crystal and molecular structure of certain derivatives has also been determined by X-ray analysis, providing detailed information on the conformation and geometry of these molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4H-Thieno[3,2-b]pyrrole-5-carbohydrazides and Their Derivatives

A study describes the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides leading to mixed bis-acylhydrazines. Such reactions demonstrate the versatility of thieno[3,2-b]pyrrole derivatives in synthesizing complex molecules for potential medicinal and material science applications (Torosyan et al., 2020).

Synthesis of Fused Pyrazines

The use of ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate as a key intermediate showcases the role of thieno[3,2-b]pyrrole derivatives in the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, indicating its importance in creating complex heterocyclic structures (El-Kashef et al., 2000).

Synthesis of Heterocyclic Libraries

A study highlights the synthesis of novel heterocyclic libraries containing 4H-thieno[3,2-b]pyrrole, among other moieties, using parallel solution-phase synthesis. This work underscores the potential of ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate derivatives in combinatorial chemistry for drug discovery and development (Ilyin et al., 2007).

Development of Photochromic Materials

Synthesis of Thienopyrrole-Based Photochrome

The study on the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate for the synthesis of a thienopyrrole-based photochrome introduces novel applications in materials science, particularly in developing photoresponsive materials (Krayushkin et al., 2002).

Antistaphylococcal Activity

Synthesis and Antibacterial Activity of Pyridothienopyrimidinones

A series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones synthesized from this compound derivatives showed antistaphylococcal activity, indicating the potential of these compounds in developing new antibacterial agents (Kostenko et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives have been found to target KDM1A and LSD1 demethylases . These enzymes play a crucial role in regulating DNA methylation, a key factor in gene transcription .

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits the KDM1A and LSD1 demethylases, which are responsible for demethylating lysine residues in histones . This inhibition disrupts the normal balance of N-methylation in histones, thereby affecting gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA methylation pathway . By inhibiting KDM1A and LSD1 demethylases, the compound disrupts the normal methylation and demethylation processes that regulate gene transcription . This can lead to changes in gene expression and potentially affect various cellular processes.

Result of Action

The inhibition of KDM1A and LSD1 demethylases by this compound can lead to changes in gene expression . Given that these enzymes are often overactive in many types of cancer cells , the compound’s inhibitory action could potentially have therapeutic effects in oncology .

Análisis Bioquímico

Biochemical Properties

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of transfected D-amino acid oxidase in CHO cells . This interaction is crucial as it highlights the compound’s potential in modulating enzyme activity, which could be beneficial in therapeutic applications. Additionally, this compound interacts with cytochrome P450 enzymes, specifically inhibiting CYP1A2 and CYP2C19 . These interactions suggest that the compound could affect drug metabolism and detoxification processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of certain cancer cell lines, such as colon cancer cells . This inhibition is likely due to its impact on cell signaling pathways and gene expression. The compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can alter cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with D-amino acid oxidase involves binding to the enzyme’s active site, leading to inhibition . This inhibition can result in altered cellular metabolism and reduced proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds . This interaction can affect the levels of various metabolites within the cell, altering metabolic flux. Additionally, the compound’s inhibition of D-amino acid oxidase impacts the metabolism of amino acids, further influencing cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, affecting its overall activity and function within the cell .

Propiedades

IUPAC Name |

ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)8-5-6-7(13-8)3-4-10-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLCVBJBTFWUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649506 | |

| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848243-85-6 | |

| Record name | Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

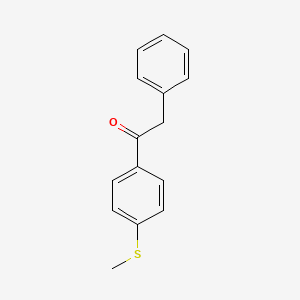

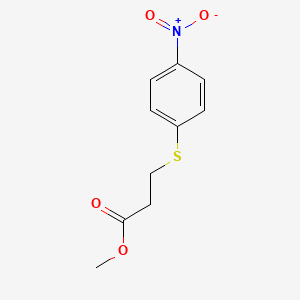

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)